molecular formula C17H18BrN B8449953 1-(4-Bromo-benzyl)-3-phenyl-pyrrolidine

1-(4-Bromo-benzyl)-3-phenyl-pyrrolidine

Cat. No.: B8449953
M. Wt: 316.2 g/mol
InChI Key: FCKJJPCFXXPACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-benzyl)-3-phenyl-pyrrolidine is a brominated pyrrolidine derivative featuring a 4-bromobenzyl group attached to the nitrogen atom of the pyrrolidine ring and a phenyl substituent at the 3-position. This structural arrangement confers unique steric and electronic properties, distinguishing it from simpler pyrrolidine analogs.

Properties

Molecular Formula

C17H18BrN

Molecular Weight

316.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-3-phenylpyrrolidine

InChI

InChI=1S/C17H18BrN/c18-17-8-6-14(7-9-17)12-19-11-10-16(13-19)15-4-2-1-3-5-15/h1-9,16H,10-13H2

InChI Key

FCKJJPCFXXPACO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Bromo-benzyl)-3-phenyl-pyrrolidine with structurally related pyrrolidine derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituents Key Functional Groups Hazards Potential Applications
This compound - 4-Bromobenzyl (N-position)
- Phenyl (C3-position)
Bromine, aromatic rings Not explicitly reported Drug intermediates, ligand design
1-[(4-Bromophenyl)methyl]pyrrolidine - 4-Bromobenzyl (N-position) Bromine, aromatic ring Requires inhalation precautions Catalysis, agrochemicals
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine - 4-Bromo-3-methylphenoxyethyl (N-position) Ether, bromine, methyl No known hazard Polymer additives, surfactants
(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid - 2-Bromophenyl (C4-position)
- Carboxylic acid (C3-position)
Bromine, carboxylic acid Not reported Pharmaceutical synthesis (chiral intermediates)

Structural and Functional Analysis

ortho-bromo in the carboxylic acid derivative ).

This suggests that ether linkages may reduce volatility or toxicity.

Application Potential: Carboxylic acid-containing derivatives (e.g., ) are likely used as chiral building blocks in drug synthesis, whereas the target compound’s lipophilicity may favor applications in membrane-permeable therapeutics or ligand design.

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